Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
“Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Scientific Research Applications
Synthesis and Anticancer Applications
- Anticancer and Antituberculosis Studies : A study on derivates of cyclopropyl and piperazin-1-yl methanone, including synthesis and evaluation for anticancer and antituberculosis activities, found that some compounds exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis. This suggests potential applications in the development of new therapeutic agents for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Applications
Antimicrobial Activity of Piperazine Derivatives : Research on pyridine derivatives, including piperazin-1-yl methanone compounds, demonstrated variable and modest antimicrobial activity against tested bacteria and fungi strains, indicating potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity of Thiazolyl Piperazine Derivatives : Another study synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluated them for antimicrobial activity. Several compounds showed moderate to good activity, suggesting a basis for the development of new antimicrobial drugs (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, indole derivatives have been found to play a role in the regulation of central inflammation and control the brain inflammation process .
Result of Action
Similar compounds have been found to possess various biological activities, which could suggest potential therapeutic applications for this compound .
Biochemical Analysis
Biochemical Properties
It contains a thiazole ring, which is known to interact with various enzymes, proteins, and other biomolecules . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit various cellular effects, such as influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHNYQZTMNLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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